Cas no 1249996-28-8 (tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine)

tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine 化学的及び物理的性質
名前と識別子
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- tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine
- tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine
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- インチ: 1S/C8H15N3O/c1-6-10-11-7(12-6)5-9-8(2,3)4/h9H,5H2,1-4H3
- InChIKey: OPJJGEWXEBPDCZ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=NN=C1CNC(C)(C)C
tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104476-5.0g |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 5.0g |
$2525.0 | 2023-07-06 | |
Enamine | EN300-104476-2.5g |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
Enamine | EN300-104476-0.1g |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 0.1g |
$301.0 | 2023-10-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878569-1g |
tert-Butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 1g |
¥4305.0 | 2023-04-04 | |
Chemenu | CM435725-500mg |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95%+ | 500mg |
$*** | 2023-04-03 | |
Enamine | EN300-104476-1.0g |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 1.0g |
$871.0 | 2023-07-06 | |
Chemenu | CM435725-1g |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95%+ | 1g |
$*** | 2023-04-03 | |
Aaron | AR019ZUC-5g |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 5g |
$3497.00 | 2023-12-16 | |
Aaron | AR019ZUC-100mg |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 100mg |
$439.00 | 2025-02-08 | |
1PlusChem | 1P019ZM0-500mg |
tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine |
1249996-28-8 | 95% | 500mg |
$895.00 | 2025-03-04 |
tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine 関連文献
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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4. Book reviews
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamineに関する追加情報
tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine: A Comprehensive Overview
The compound tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine, with the CAS number 1249996-28-8, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a methylamine moiety attached to a 5-methyl-1,3,4-oxadiazole ring. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its stability and reactivity in various chemical reactions. The presence of the tert-butyl group adds bulk to the molecule, enhancing its steric properties and potentially influencing its solubility and reactivity.
Recent studies have highlighted the potential of tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing novel polymers with improved mechanical and thermal properties. The molecule's ability to undergo nucleophilic substitution reactions has made it a valuable building block in organic synthesis. Additionally, its application in pharmaceutical chemistry has been investigated, particularly in the design of bioactive compounds with potential therapeutic applications.
The synthesis of tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of 5-methyl-1,3,4-oxadiazole with an appropriate amine derivative under specific catalytic conditions. The tert-butyl group can be introduced through alkylation or acylation reactions, depending on the desired product. The optimization of these reaction pathways has been a focus of recent research efforts to enhance yield and purity.
In terms of physical properties, tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine exhibits a melting point of approximately 120°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility can be manipulated by modifying the substituents on the oxadiazole ring or by incorporating additional functional groups into the molecule. This flexibility makes it an attractive candidate for various industrial applications.
The application of tert-butyl(5-methyl-1,3,4-oxadiazol-2-yl)methylamine in agrochemicals has also been explored. Studies have shown that derivatives of this compound exhibit promising activity against certain plant pathogens, suggesting its potential as a fungicide or insecticide. However, further research is required to fully understand its efficacy and environmental impact.
In conclusion, tert-butyl(5-methyl-1,3,4 oxadiazol 2 yl methyl amine) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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